molecular formula C17H17N3O3S B11002359 ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11002359
M. Wt: 343.4 g/mol
InChI Key: DMKQUGPEQYZHEA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indole Derivative Preparation: The indole derivative can be prepared by Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling Reaction: The indole derivative is then coupled with the thiazole ring through an amide bond formation using coupling reagents such as carbodiimides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or indole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thiazole derivatives, indole derivatives, and other heterocyclic compounds.

    Uniqueness: The combination of the thiazole and indole moieties in a single molecule provides a unique structural framework that may result in distinct biological activities and therapeutic potential.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-6-5-7-13-11(12)8-9-20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21)

InChI Key

DMKQUGPEQYZHEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C

Origin of Product

United States

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